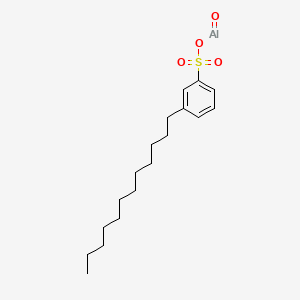
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride is a synthetic organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a cyclohexylamino group attached to an ethyl chain, which is further connected to a benzodioxole ring. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Ethyl Chain: The ethyl chain can be introduced via a Friedel-Crafts alkylation reaction using ethyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through a nucleophilic substitution reaction using cyclohexylamine and an appropriate leaving group on the ethyl chain, such as a halide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl chain or the benzodioxole ring using reagents like sodium hydroxide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxoles or ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Cyclohexylamino)ethyl)-1,3-benzodioxole: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole: Lacks the hydrochloride form, which may influence its solubility and stability.
Uniqueness
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride is unique due to its specific structural features, such as the presence of both the cyclohexylamino group and the benzodioxole ring, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65210-28-8 |
|---|---|
Molekularformel |
C16H24ClNO2 |
Molekulargewicht |
297.82 g/mol |
IUPAC-Name |
cyclohexyl-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-16(11-12-17-13-7-3-2-4-8-13)18-14-9-5-6-10-15(14)19-16;/h5-6,9-10,13,17H,2-4,7-8,11-12H2,1H3;1H |
InChI-Schlüssel |
AFZWASFDKYEXAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=CC=CC=C2O1)CC[NH2+]C3CCCCC3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



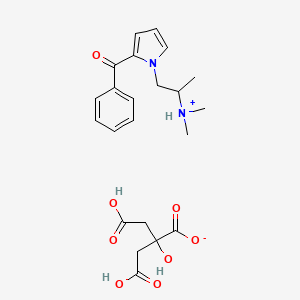
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
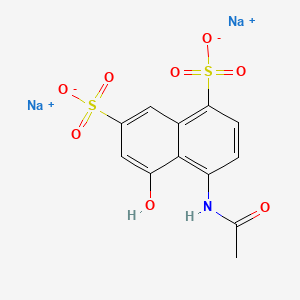
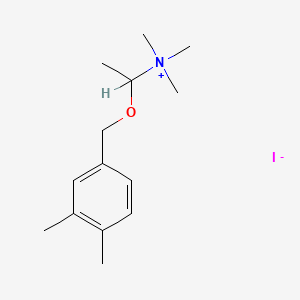
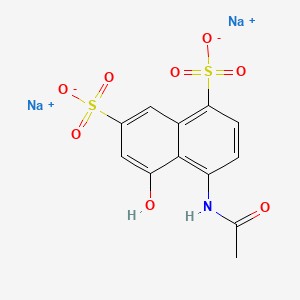
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)

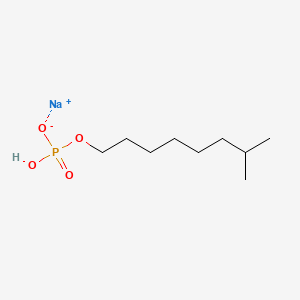
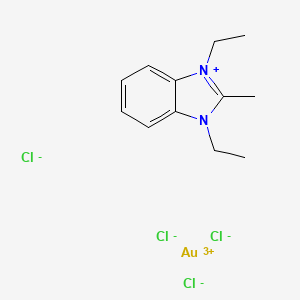


![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
